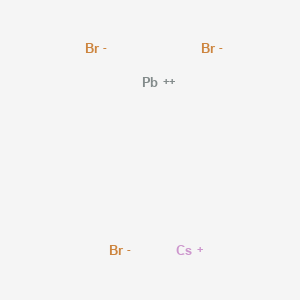

溴化铯铅

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cesium Lead Tribromide, also known as Cesium Lead Tribromide, is a useful research compound. Its molecular formula is Br3CsPb and its molecular weight is 5.8e+02 g/mol. The purity is usually 95%.

The exact mass of the compound Cesium Lead Tribromide is 579.63507 g/mol and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cesium Lead Tribromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium Lead Tribromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

钙钛矿纳米晶体中的带内冷却

- CsPbBr3 中的带内弛豫:CsPbBr3 纳米晶体表现出独特的带内弛豫特性,不同于以前在块状杂化钙钛矿材料中的报道。这些纳米晶体显示出比它们的杂化有机-无机对应物更慢的冷却,凸显了它们在长寿命热载流子有益的应用中的潜力 (Diroll & Schaller, 2019)。

光吸收和稳定性

- 动态配体结合和光吸收:研究表明,CsPbBr3 钙钛矿纳米晶体表现出高度动态的配体结合,这对于维持它们的光学、胶体和材料完整性至关重要。该特性使它们适用于光伏和其他光电应用 (De Roo et al., 2016)。

太阳能电池应用

- 用于太阳能电池的 CsPbI3:CsPbI3 是 CsPbBr3 的一种变体,具有理想的带隙和高热稳定性,使其适用于太阳能电池应用。表面工程技术可以显着提高其功率转换效率 (Yoon et al., 2020)。

电子和结构特性

- 溶剂依赖性特性:用于加工 CsPbI3 薄膜的不同溶剂会显着影响其电子和结构特性,揭示了溶剂选择在钙钛矿基器件开发中的重要性 (Ramadan et al., 2017)。

量子点应用

- CsPbBr3 量子点:CsPbBr3 量子点的合成和应用,尤其是在光子学和纳米器件领域,由于其稳定的波长可调发光和量子限制效应而得到广泛研究 (Zhang et al., 2019)。

光电子学

- LED 和光电子应用:CsPbBr3 钙钛矿纳米晶体在发光二极管 (LED) 和其他光电子应用中显示出巨大的潜力。它们的高发光和可调发射使其成为开发先进光电子器件的理想选择 (Hoffman et al., 2017)。

作用机制

Target of Action

Cesium Lead Tribromide (CsPbBr3) primarily targets the optical properties of materials. It is a perovskite compound that has been extensively studied for its unique photoluminescent properties . The primary role of CsPbBr3 is to enhance the optical performance of devices, such as solar cells and light-emitting diodes .

Mode of Action

CsPbBr3 interacts with light in a process known as one-photon up-conversion photoluminescence . This is an optical phenomenon whereby the thermal energy of a fluorescent material increases the energy of an emitted photon compared with the energy of the photon that was absorbed . When this occurs with near unity efficiency, the emitting material undergoes a net decrease in temperature, a process known as optical cooling .

Biochemical Pathways

The mechanism of CsPbBr3 involves a phonon-mediated up-conversion process where thermal energy from the emitting material combines with a low energy absorbed photon to produce higher energy optical emission . This process is thermally activated, and the yield of up-converted photoluminescence is also a reporter of the temperature of the emitter .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of CsPbBr3, we can discuss its stability and degradation. The stability of CsPbBr3 can be significantly enhanced by adding trioctylphosphine (TOP) as part of the post-synthesis treatment . This treatment allows CsPbBr3 quantum dots to maintain their absorption and photoluminescence emission properties over the course of weeks .

Result of Action

The result of CsPbBr3’s action is the generation of highly efficient fluorescence . This makes CsPbBr3 a promising target for luminescence up-conversion . Additionally, CsPbBr3 nanocrystals have been shown to cool during the up-conversion of 532 nm CW laser excitation .

Action Environment

The action of CsPbBr3 is influenced by environmental factors such as temperature and moisture . Rapid crystallization of the CsPbBr3 perovskite layer can minimize the influence of moisture or oxygen . Furthermore, the stability of CsPbBr3 can be enhanced in solution phase, which otherwise decays rapidly in hours .

安全和危害

未来方向

To realize the precise modulation among the cesium lead halide perovskite-related phases is one of the most fascinating subjects and has motivated increasing research . The formation mechanisms of different phases of cesium lead halide have not been fully recognized, indicating a potential direction for future research .

属性

IUPAC Name |

cesium;lead(2+);tribromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Cs.Pb/h3*1H;;/q;;;+1;+2/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQQTUFOHZBMY-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Cs+].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CsPb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Cesium lead tribromide exhibits excellent optoelectronic properties such as high photoluminescence quantum yield, tunable band gap, and strong light absorption. [, , ] These properties make it suitable for applications like solar cells, LEDs, and photodetectors. [, , , , ]

A: CsPbBr3 typically crystallizes in the orthorhombic Pnma structure. [] This structure can be retained even after processing methods like aerosol deposition. [] Maintaining this structure is crucial as it directly influences the material's optical and electronic properties, impacting its performance in devices.

A: Mobile ions in CsPbBr3 can screen the gate potential, hindering the development of efficient field-effect transistors (FETs). [] This screening effect makes it difficult to modulate the electronic current at room temperature.

A: One strategy involves using an auxiliary ferroelectric gate made of poly(vinylidenefluoride-co-trifluoroethylene) [P(VDF-TrFE)]. [] This gate attracts mobile ions away from the main gate interface, allowing for better control of the electronic current.

A: Traditional gold and silver electrodes, while commonly used, can be expensive and lead to device degradation. [] Single-walled carbon nanotube (SWCNT) thin films offer a cost-effective and chemically inert alternative, leading to highly responsive and flexible photodetectors with improved stability. []

A: Yes, the band gap of cesium lead tribromide nanocrystals can be tuned by controlling synthesis parameters. For instance, varying the liquid slug velocity during colloidal synthesis can result in bandgap tunability from 2.43 eV (510 nm) to 2.52 eV (494 nm). []

A: Cesium lead trihalide nanocrystals exhibit a phenomenon called "optical cooling." [] This occurs due to one-photon up-conversion photoluminescence, where the emitted photon has higher energy than the absorbed photon, leading to a net decrease in the material's temperature. [] This finding has implications for thermal management in optoelectronic devices.

A: While both materials exhibit similar interfacial heat transfer rates, formamidinium lead tribromide (FAPbBr3) shows slower thermal equilibration due to the presence of organic cations. [] This difference stems from the slow thermal population of higher-energy phonon modes associated with the organic cation in FAPbBr3. []

A: Vacuum-assisted processing allows for controlled crystallization kinetics during thin film fabrication. [] This results in dense, uniform films with efficient energy funneling, leading to enhanced performance in light-emitting diodes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

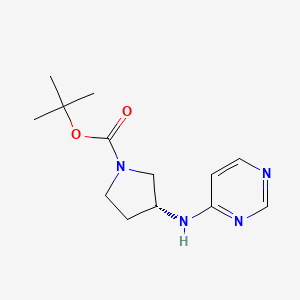

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)